

Unveiling the Anticancer Potential of Cromolyn: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Corollin

Cat. No.: B157692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Initial searches for "**Corollin**" did not yield relevant results. This document focuses on "Cromolyn," a compound with emerging and significant therapeutic potential in oncology, which is likely the intended subject of the query.

Executive Summary

Cromolyn, a well-established mast cell stabilizer, is demonstrating promising anticancer properties through multiple mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of Cromolyn's therapeutic potential in oncology. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the core signaling pathways implicated in its anticancer effects. The evidence presented herein suggests that Cromolyn warrants further investigation and development as a novel therapeutic agent in the fight against cancer.

Quantitative Data Summary

The anticancer efficacy of Cromolyn has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of Cromolyn in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time	Reference
HT-29	Colon Cancer	2.33 ± 0.6	72 h	[1] [2] [3] [4]
Caco2	Colorectal Adenocarcinoma	~4.16	96 h	[5] [6]
HepG2	Hepatocellular Carcinoma	~4.16	96 h	[5] [6]
MCF7	Mammary Gland Carcinoma	~4.16	96 h	[5] [6]
Hela	Epitheloid Cervix Carcinoma	~4.16	96 h	[5] [6]
A5W9	Lung Carcinoma	~4.16	96 h	[5] [6]
Hep2	Epidermoid Larynx Carcinoma	~4.16	96 h	[5] [6]
Panc-1 (S100P-stimulated)	Pancreatic Cancer	~100	Not Specified	[7] [8]
MCF-10 (Normal Epithelial)	Normal	7.33 ± 0.78	72 h	[1] [2] [3] [4]

Table 2: In Vivo Efficacy of Cromolyn in Mouse Models

Cancer Model	Treatment Protocol	Tumor Volume Reduction	Tumor Weight Reduction	Reference
Subcutaneous CT-26 (Colon Cancer)	50 mg/kg IP, every other day for 35 days	Reduced to 6317 ± 1685 mm ³ (vs. 7346 ± 1077 mm ³ in control)	Reduced to 9.8 ± 1.6 g (vs. 12.45 ± 0.9 g in control)	[1] [2] [3] [4]
Subcutaneous MB49 (Bladder Cancer)	50 mg/kg IP, daily (continuous)	Increased tumor burden	Heavier tumors (+142.4 mg)	[9]
Orthotopic BxPC-3 (Pancreatic Cancer)	5 mg/kg daily	Statistically significant reduction	Not specified	[7] [8]
Orthotopic MPanc-96 (Pancreatic Cancer)	5 mg/kg daily	Statistically significant reduction	Not specified	[7] [8]

Mechanisms of Anticancer Action

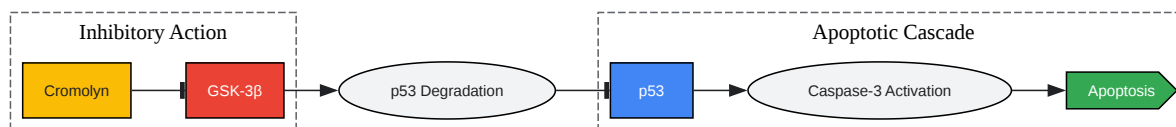
Cromolyn exerts its anticancer effects through a multi-pronged approach, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mast Cell Stabilization

As a mast cell stabilizer, Cromolyn inhibits the degranulation of mast cells, thereby preventing the release of various inflammatory mediators.[\[1\]](#) In the tumor microenvironment, this action can lead to reduced inflammation and angiogenesis, creating a less favorable environment for tumor growth.

Inhibition of GSK-3 β and Activation of p53-Mediated Apoptosis

Cromolyn has been shown to inhibit Glycogen Synthase Kinase-3 β (GSK-3 β), a serine/threonine kinase that plays a role in promoting cancer cell survival.[5][6] Inhibition of GSK-3 β prevents the degradation of the tumor suppressor protein p53.[5][6] The resulting accumulation of p53 triggers the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cancer cell death.[5][6]

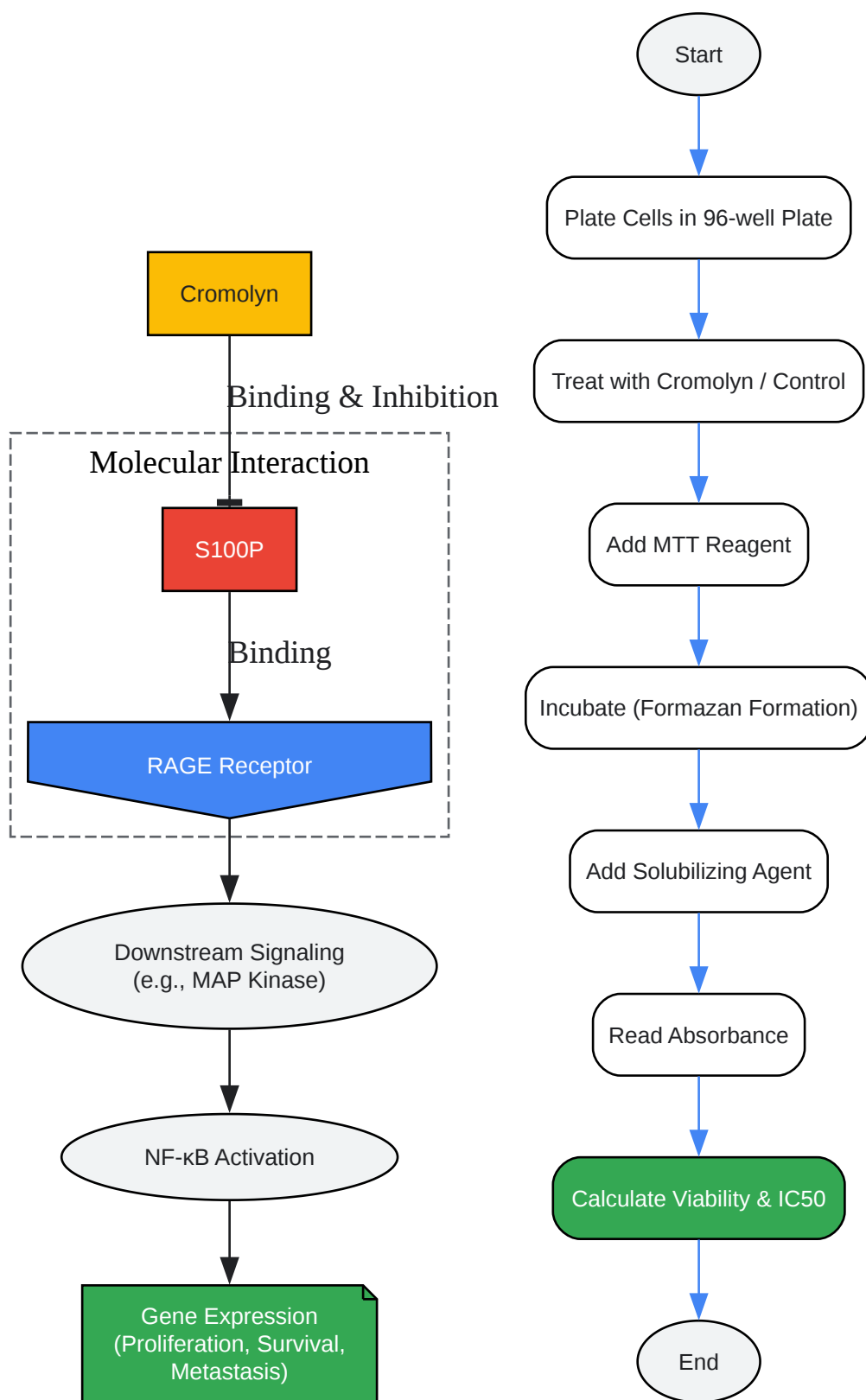


[Click to download full resolution via product page](#)

Cromolyn's Inhibition of GSK-3 β Leading to p53-Mediated Apoptosis.

Interference with S100P-RAGE Signaling and NF- κ B Inhibition

In several cancers, particularly pancreatic cancer, the S100P protein is secreted by cancer cells and binds to the Receptor for Advanced Glycation End products (RAGE).[7][8][10] This interaction activates downstream signaling pathways, including the NF- κ B pathway, which promotes cell proliferation, survival, and metastasis.[7][8][10] Cromolyn has been demonstrated to bind to S100P, thereby blocking its interaction with RAGE and consequently inhibiting the activation of the NF- κ B pathway.[7][8]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis | springermedizin.de [springermedizin.de]
- 2. Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of cromolyn on S100P interactions with RAGE and pancreatic cancer growth and invasion in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-Tumorigenic Effect of Continuous Cromolyn Treatment in Bladder Cancer [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Unveiling the Anticancer Potential of Cromolyn: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157692#exploring-the-therapeutic-potential-of-corollin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com